

Confirming the Identity of N-Butyryl-N'-cinnamyl-piperazine: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: *N-Butyryl-N'-cinnamyl-piperazine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the identity of **N-Butyryl-N'-cinnamyl-piperazine** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail the predicted and experimental data for the target compound, alongside experimentally determined data for relevant analogues, to offer a comprehensive reference for its structural elucidation.

Spectroscopic Data Comparison

To definitively identify **N-Butyryl-N'-cinnamyl-piperazine**, a comparison of its ^1H NMR, ^{13}C NMR, and mass spectra with those of known, structurally related compounds is essential. The tables below summarize the expected chemical shifts and mass-to-charge ratios for **N-Butyryl-N'-cinnamyl-piperazine** and its analogues, 1-cinnamylpiperazine and 1-butyrylpiperazine.

Table 1: Comparative ^1H NMR Data (Predicted and Experimental, 400 MHz, CDCl_3)

Assignment	N-Butyryl-N'-cinnamyl-piperazine (Predicted)	1-Cinnamylpiperazine (Experimental)[1]	1-Butyrylpiperazine (Predicted)
Butyryl-CH ₃	~0.95 ppm (t, 3H)	-	~0.94 ppm (t, 3H)
Butyryl-CH ₂	~1.65 ppm (sext, 2H)	-	~1.63 ppm (sext, 2H)
Butyryl-C(O)CH ₂	~2.30 ppm (t, 2H)	-	~2.28 ppm (t, 2H)
Piperazine-H (N-Butyryl side)	~3.45-3.65 ppm (m, 4H)	-	~3.40-3.60 ppm (m, 4H)
Piperazine-H (N-Cinnamyl side)	~2.45-2.65 ppm (m, 4H)	~2.50-2.70 ppm (m, 4H)	-
Cinnamyl-CH ₂	~3.15 ppm (d, 2H)	~3.18 ppm (d, 2H)	-
Cinnamyl-CH=	~6.25 ppm (dt, 1H)	~6.28 ppm (dt, 1H)	-
Cinnamyl=CH-Ph	~6.50 ppm (d, 1H)	~6.53 ppm (d, 1H)	-
Aromatic-H	~7.20-7.40 ppm (m, 5H)	~7.20-7.40 ppm (m, 5H)	-

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)

Assignment	N-Butyryl-N'-cinnamyl-piperazine (Predicted)	1-Cinnamylpiperazine (Experimental)[1]	1-Butyrylpiperazine (Predicted)
Butyryl-CH ₃	~13.8 ppm	-	~13.9 ppm
Butyryl-CH ₂	~18.5 ppm	-	~18.6 ppm
Butyryl-C(O)CH ₂	~36.0 ppm	-	~36.2 ppm
Butyryl-C=O	~172.5 ppm	-	~172.8 ppm
Piperazine-C (N-Butyryl side)	~42.0, ~47.0 ppm	-	~41.5, ~46.5 ppm
Piperazine-C (N-Cinnamyl side)	~53.0 ppm	~53.5 ppm	-
Cinnamyl-CH ₂	~61.5 ppm	~61.8 ppm	-
Cinnamyl-CH=	~126.0 ppm	~126.3 ppm	-
Cinnamyl=CH-Ph	~133.0 ppm	~133.5 ppm	-
Aromatic-C	~126.5, ~127.8, ~128.6, ~136.8 ppm	~126.4, ~127.6, ~128.5, ~137.0 ppm	-

Table 3: Comparative Mass Spectrometry Data (Predicted and Experimental)

Compound	Molecular Weight	Predicted [M+H] ⁺	Key Fragmentation Ions (Predicted)
N-Butyryl-N'-cinnamyl-piperazine	272.40 g/mol	273.20	117 (Cinnamyl), 85 (Butyryl), 155 (Piperazine-Butyryl), 201 (M-Butyryl)
1-Cinnamylpiperazine	202.30 g/mol	203.16	117 (Cinnamyl), 85 (Piperazine)
1-Butyrylpiperazine	156.22 g/mol	157.14	85 (Butyryl), 71 (Piperazine)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: 4.0 s.
 - Spectral Width: 20 ppm.
- Processing:
 - Apply a 0.3 Hz line broadening exponential window function.
 - Manually phase and baseline correct the spectrum.
 - Calibrate the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

3. ^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer.
- Parameters:

- Pulse Program: Proton-decoupled (zgpg30).
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.5 s.
- Spectral Width: 240 ppm.
- Processing:
 - Apply a 1.0 Hz line broadening exponential window function.
 - Manually phase and baseline correct the spectrum.
 - Calibrate the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the sample in methanol.
- Dilute the stock solution to a final concentration of 10 $\mu\text{g/mL}$ with 50:50 methanol:water containing 0.1% formic acid.

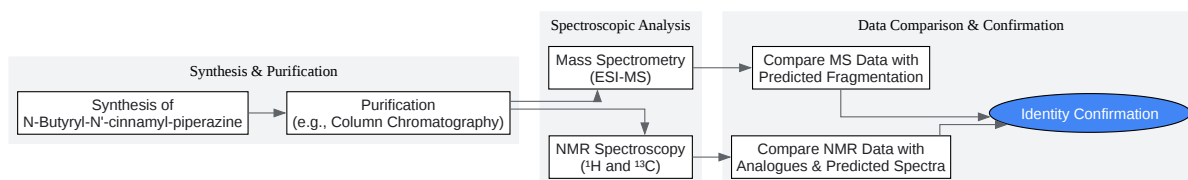
2. Mass Spectrometry:

- Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Parameters:
 - Capillary Voltage: 3.5 kV.
 - Sampling Cone Voltage: 30 V.

- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Mass Range: m/z 50-500.
- Data Acquisition:
 - Acquire data in full scan mode. For fragmentation analysis, perform tandem MS (MS/MS) on the protonated molecular ion ($[M+H]^+$).

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the confirmation of the chemical identity of **N-Butyryl-N'-cinnamyl-piperazine**.



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References

- 1. researchgate.net [researchgate.net]
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